N~3~-Allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide
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Overview
Description
N~3~-Allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide is a synthetic organic compound that belongs to the class of hydrazino derivatives. This compound is characterized by the presence of an allyl group, a chlorophenyl group, and a hydrazino moiety attached to a nicotinamide backbone. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide typically involves the following steps:
Formation of the Hydrazino Intermediate: The initial step involves the reaction of 4-chlorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Alkylation: The hydrazone intermediate is then subjected to alkylation using an allyl halide in the presence of a base such as potassium carbonate to introduce the allyl group.
Coupling with Nicotinamide: The final step involves the coupling of the allylated hydrazone with 2,6-dimethylnicotinamide under suitable reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of N3-Allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~3~-Allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazino derivatives.
Substitution: Formation of substituted hydrazino derivatives with various functional groups.
Scientific Research Applications
N~3~-Allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-Allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazino moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N~3~-Allyl-4-[2-(4-bromophenyl)hydrazino]-2,6-dimethylnicotinamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
N~3~-Allyl-4-[2-(4-methylphenyl)hydrazino]-2,6-dimethylnicotinamide: Similar structure with a methylphenyl group instead of a chlorophenyl group.
N~3~-Allyl-4-[2-(4-nitrophenyl)hydrazino]-2,6-dimethylnicotinamide: Similar structure with a nitrophenyl group instead of a chlorophenyl group.
Uniqueness
N~3~-Allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorophenyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)hydrazinyl]-2,6-dimethyl-N-prop-2-enylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-4-9-19-17(23)16-12(3)20-11(2)10-15(16)22-21-14-7-5-13(18)6-8-14/h4-8,10,21H,1,9H2,2-3H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBFENLZOFRWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)NCC=C)NNC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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